Ethyl L-phenylalaninate hydrochloride
Description
Structural and Physical Properties
L-Phenylalanine ethyl ester hydrochloride is a white to pale brown crystalline powder with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.70 g/mol . Its structure consists of an L-phenylalanine backbone esterified with ethanol, forming a hydrochloride salt.
The compound’s stereochemistry is critical, with the chiral center at the α-carbon (S-configuration).
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQPLFYTKMCHN-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-93-2 | |
| Record name | Phenylalanine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-phenylalaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-phenylalaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Thionyl chloride reacts with L-phenylalanine’s carboxylic acid group to generate an acyl chloride intermediate, which subsequently undergoes alcoholysis. The process is typically conducted at 0°C to mitigate side reactions, with gradual warming to room temperature to ensure completion. A molar ratio of 1:2.5 (L-phenylalanine:SOCl₂) is optimal, as excess thionyl chloride ensures complete conversion while minimizing racemization. Ethanol acts as both the solvent and nucleophile, with reaction times ranging from 24 to 48 hours.
Workup and Purification
Post-reaction, excess ethanol and thionyl chloride are removed via rotary evaporation under reduced pressure. The crude product is recrystallized from ethyl acetate/ethanol (95:5) to afford white crystalline solids with 90% yield. Purity is confirmed by melting point (159–160°C) and ¹H NMR spectroscopy (δ 7.45–7.28 ppm for aromatic protons, 4.42 ppm for the α-methine, and 3.82 ppm for the methyl ester).
Alternative Esterification Strategies
Hydrochloric Acid-Catalyzed Esterification
A patent by PL238790B1 describes esterification using gaseous hydrogen chloride (HCl) in ethanol, though this method is less common for L-phenylalanine derivatives. The reaction requires prolonged reflux (6–12 hours) and yields approximately 80% product, with higher racemization risks compared to thionyl chloride.
Silane-Based Coupling Agents
Chlorotrimethylsilane (TMSCl) has been explored for esterification of alanine derivatives, though its application to phenylalanine remains unreported. TMSCl’s lower reactivity necessitates extended reaction times (168 hours) and yields only 26% for alanine propyl ester, suggesting limited suitability for bulk L-phenylalanine ethyl ester production.
Reaction Optimization and Critical Parameters
Solvent Selection
Anhydrous ethanol is preferred for its nucleophilicity and ability to solubilize L-phenylalanine. Methanol and propanol yield methyl and propyl esters, respectively, but ethanol balances reactivity and steric effects, minimizing byproducts.
Temperature Control
Maintaining 0°C during thionyl chloride addition prevents epimerization. Subsequent stirring at room temperature ensures complete esterification without degrading the chiral center.
Stoichiometric Ratios
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) reveals ≥98% purity, with retention times consistent with L-configuration.
Industrial and Research Applications
Peptide Synthesis
The ethyl ester’s stability in acidic media makes it a preferred protecting group for solid-phase peptide synthesis (SPPS). Its hydrochloride salt enhances solubility in polar aprotic solvents like DMF.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of phenylethanol or phenylethylamine.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Pharmaceutical Applications
L-Phenylalanine ethyl ester hydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its role in neurotransmitter production makes it valuable in developing drugs for conditions such as depression and Parkinson's disease.
Case Study: Neurotransmitter Synthesis
Research indicates that L-Phenylalanine ethyl ester can enhance the levels of dopamine and norepinephrine in the brain, which are crucial for mood regulation. A study demonstrated its efficacy in improving cognitive function and mood in patients with depressive disorders .
Dietary Supplements
This compound is frequently included in dietary supplements aimed at enhancing mood and cognitive function. It is marketed for its potential benefits in mental health support.
Data Table: Common Uses in Dietary Supplements
| Supplement Type | Targeted Benefits | Examples |
|---|---|---|
| Mood Enhancers | Improved mood and cognition | Natural antidepressants |
| Cognitive Boosters | Enhanced focus and memory | Nootropics |
Food Industry
In the food industry, L-Phenylalanine ethyl ester hydrochloride is used as a flavor enhancer. Its sweet taste profile improves the palatability of various products.
Case Study: Flavor Enhancement
A study on food formulations showed that incorporating L-Phenylalanine ethyl ester significantly increased consumer acceptance of low-sugar products by providing a sweeter taste without additional calories .
Cosmetic Formulations
The compound is also incorporated into skincare products due to its potential skin benefits, including hydration and anti-aging properties. Its use in cosmetics appeals to consumers seeking natural ingredients.
Data Table: Cosmetic Applications
| Product Type | Functionality | Market Appeal |
|---|---|---|
| Moisturizers | Hydration | Anti-aging |
| Skin Treatments | Skin repair | Natural ingredient focus |
Biochemical Research
Researchers utilize L-Phenylalanine ethyl ester hydrochloride in studies related to protein synthesis and metabolic pathways. It offers insights into amino acid behavior and its effects on human health.
Case Study: Protein Synthesis Research
Research has shown that this compound can be used to study the incorporation of amino acids into proteins, providing valuable data on metabolic processes in humans .
Mechanism of Action
The mechanism of action of ethyl L-phenylalaninate hydrochloride involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for signal transmission in the brain and play a role in mood regulation and cognitive functions . The compound interacts with specific enzymes and receptors, facilitating the conversion of phenylalanine into active neurotransmitters .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Phenylalanine ethyl ester hydrochloride belongs to a broader class of amino acid ester hydrochlorides. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Table 1: Key Properties of Selected Amino Acid Ester Hydrochlorides
Structural and Physicochemical Differences
Ester Group Influence :
- The ethyl ester in L-phenylalanine ethyl ester hydrochloride confers greater lipophilicity compared to the methyl ester variant, improving solubility in organic solvents like dichloromethane and THF .
- The methyl ester (L-phenylalanine methyl ester hydrochloride) exhibits a higher specific rotation ([α]D²⁵ = +36.7 vs. +33.2 ), likely due to differences in steric and electronic effects on the chiral center .
Amino Acid Side Chain: Glycine ethyl ester hydrochloride lacks a side chain, resulting in higher melting points (185–186°C) due to stronger intermolecular ionic interactions . Bulky side chains (e.g., benzyl in L-leucine benzyl ester hydrochloride) reduce crystallinity and alter reactivity in peptide coupling reactions .
Enantiomeric Specificity :
- D-phenylalanine methyl ester hydrochloride ([α]D²⁵ = -36.5) is used to synthesize enantiomeric probes, highlighting the importance of stereochemistry in drug design .
Critical Notes
Biological Activity
L-Phenylalanine ethyl ester hydrochloride is a derivative of the essential amino acid L-phenylalanine, which plays significant roles in human metabolism and has been studied for its various biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- IUPAC Name : Hydrogen ethyl (2S)-2-amino-3-phenylpropanoate chloride
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 229.71 g/mol
L-Phenylalanine ethyl ester hydrochloride exhibits several biological activities primarily through its involvement in metabolic pathways and its structural properties:
- Amino Acid Functionality : As an amino acid derivative, it participates in protein synthesis and neurotransmitter production. Phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
- Lipid Metabolism Modulation : Research indicates that L-phenylalanine derivatives can influence lipid metabolism. A study demonstrated that certain amino acid ester-coupled derivatives exhibited lipid-lowering effects in HepG2 liver cells by regulating triglyceride levels and modulating lipometabolic genes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) .
- Amyloid Formation Inhibition : L-Phenylalanine has been shown to self-assemble into amyloid fibrils, which are implicated in diseases like phenylketonuria (PKU). D-phenylalanine can inhibit this fibril formation, suggesting potential therapeutic applications in managing PKU by modulating L-phenylalanine aggregation .
Lipid-Lowering Effects
A pivotal study evaluated the effects of various amino acid esters on lipid accumulation in HepG2 cells. The results indicated that specific derivatives, including those with phenylalanine esters, significantly reduced lipid accumulation compared to controls. The compounds were shown to down-regulate key lipogenic genes, highlighting their potential use in treating hyperlipidemia .
| Compound | Lipid Accumulation Reduction (%) | Key Gene Regulation |
|---|---|---|
| 6c (Valine Ester) | 45% | Down-regulation of ACC and FAS |
| 6d (Leucine Ester) | 38% | Down-regulation of SREBP1c |
| 6e (Phenylalanine Ester) | 25% | Moderate regulation |
Amyloid Fibril Formation
The self-assembly properties of L-phenylalanine were investigated using biophysical methods. The study found that at certain concentrations, L-phenylalanine forms amyloid fibrils, which can transition into a gel state at saturation. The presence of D-phenylalanine significantly inhibited this process, presenting a novel approach for therapeutic intervention in amyloid-related disorders .
Case Studies
- Phenylketonuria Management : In patients with PKU, the aggregation of L-phenylalanine into amyloid fibrils can lead to neurotoxicity. A case study highlighted the use of D-phenylalanine as a modulator to prevent fibril formation in vitro, suggesting a potential treatment strategy for PKU patients .
- Lipid Metabolism Disorders : Another study focused on individuals with dyslipidemia who were administered phenylalanine esters. Results showed significant improvements in lipid profiles, supporting the compound's role in lipid metabolism regulation .
Q & A
Q. What are the common synthetic routes for L-phenylalanine ethyl ester hydrochloride, and how is its purity validated?
L-Phenylalanine ethyl ester hydrochloride is typically synthesized via carbodiimide-mediated coupling reactions. For example, EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) is used to activate carboxylic acids, followed by reaction with L-phenylalanine ethyl ester hydrochloride in polar solvents like DMF or ethanol at 0–37°C for 24 hours . Purification often involves dialysis (e.g., using a 3 kDa membrane) and lyophilization . Purity is validated via melting point analysis (155–156°C, lit.) , optical activity ([α]²⁰/D = −7.8° in H₂O) , and ¹H NMR spectroscopy to confirm ester and aromatic proton signals .
Q. How is L-phenylalanine ethyl ester hydrochloride applied in peptide synthesis?
The compound serves as a protected amino acid derivative in solution-phase peptide synthesis. Its ethyl ester group enhances solubility in organic solvents, facilitating coupling reactions. For instance, it reacts with activated carboxylic acids (e.g., γ-polyglutamic acid) using EDC/HOBt as coupling agents in DMF, followed by dialysis to remove unreacted reagents . This methodology is critical for constructing peptide backbones without racemization .
Q. What analytical techniques are essential for characterizing L-phenylalanine ethyl ester hydrochloride derivatives?
Key techniques include:
- ¹H NMR : To confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- HPLC : For monitoring reaction progress and purity .
- Optical rotation : To verify enantiomeric integrity, as racemization can occur during esterification .
Advanced Research Questions
Q. How can reaction yields be optimized in EDC-mediated couplings involving L-phenylalanine ethyl ester hydrochloride?
Yield optimization requires:
- Stoichiometric control : A 1:1.2 molar ratio of carboxylic acid to EDC minimizes side reactions .
- Temperature modulation : Reactions initiated at 0°C and gradually warmed to 37°C improve activation efficiency .
- Additives : DMAP or HOBt suppresses oxazolone formation, enhancing coupling efficiency .
- Solvent selection : Anhydrous DMF or dichloromethane reduces hydrolysis of the activated intermediate .
Q. What strategies mitigate side reactions during the synthesis of L-phenylalanine ethyl ester hydrochloride conjugates?
Common side reactions include ester hydrolysis and racemization. Mitigation involves:
Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact enzymatic polymerization of L-phenylalanine derivatives?
Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, enabling efficient enzymatic polymerization in non-aqueous media. For example, bromelain-catalyzed polymerization of L-phenylalanine ethyl ester in toluene produces higher-molecular-weight polypeptides than methyl esters due to improved substrate mobility . However, excessive steric bulk (e.g., propyl esters) reduces enzymatic activity .
Q. What are the challenges in scaling up continuous-flow synthesis of L-phenylalanine ethyl ester hydrochloride derivatives?
Key challenges include:
- Residence time control : Ensuring complete reaction within the flow reactor to avoid unreacted intermediates .
- Precipitation management : Using in-line filters or segmented flow to handle insoluble byproducts .
- Real-time monitoring : Implementing PAT (Process Analytical Technology) tools like FTIR or UV-Vis to track reaction progress .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for L-phenylalanine ethyl ester hydrochloride: How to resolve?
Literature reports varying melting points (e.g., 155–156°C vs. 186–187°C ). These discrepancies arise from differences in purity (e.g., residual solvents) or polymorphic forms. Researchers should:
Q. Conflicting reports on enzymatic vs. chemical synthesis efficiency: What factors influence this?
Enzymatic methods (e.g., bromelain-catalyzed polymerization) are solvent-dependent and yield moderate conversions (e.g., 50–60% in toluene) , while chemical methods (e.g., EDC couplings) achieve >90% yields but require stringent anhydrous conditions . The choice depends on the target application (e.g., enantiopurity vs. scalability).
Methodological Best Practices
Q. How to design a kinetic study for L-phenylalanine ethyl ester hydrochloride in HDAC inhibition assays?
- Substrate preparation : Dissolve the compound in DMSO (≤1% v/v) to avoid solvent interference .
- Control experiments : Include a negative control (e.g., buffer-only) and a positive control (e.g., trichostatin A) .
- Data analysis : Use Michaelis-Menten kinetics to calculate and , accounting for potential substrate inhibition at high concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
